![molecular formula C12H11NO2 B1651433 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol CAS No. 1261971-61-2](/img/structure/B1651433.png)
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Overview
Description
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, also known as HMP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. HMP has been found to have various biochemical and physiological effects that could be useful in the treatment of certain diseases. In
Mechanism of Action
The mechanism of action of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol involves its ability to bind to amyloid-beta peptides and prevent their aggregation. 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been found to bind to the hydrophobic regions of amyloid-beta peptides, which prevents them from forming toxic oligomers and fibrils. This mechanism of action has been found to be effective in preventing the neurotoxicity associated with amyloid-beta aggregation.
Biochemical and Physiological Effects
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been found to have various biochemical and physiological effects that could be useful in the treatment of certain diseases. In addition to its ability to inhibit amyloid-beta aggregation, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been found to have antioxidant and anti-inflammatory properties. These properties could be useful in the treatment of diseases such as Parkinson's disease, which are characterized by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in lab experiments is its relatively simple synthesis method. 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol can be synthesized in a laboratory setting using standard equipment and reagents. Additionally, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been found to be stable under a wide range of conditions, which makes it a useful compound for studying the effects of amyloid-beta aggregation.
One of the limitations of using 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to study the effects of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol on amyloid-beta aggregation in vitro. Additionally, the mechanism of action of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol. One area of research could focus on improving the solubility of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in aqueous solutions. This could be done by modifying the chemical structure of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol or by developing new methods for solubilizing the compound.
Another area of research could focus on understanding the mechanism of action of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in more detail. This could involve studying the binding of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol to amyloid-beta peptides using techniques such as X-ray crystallography or NMR spectroscopy.
Finally, future research could focus on developing 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol derivatives with improved properties. This could involve modifying the chemical structure of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol to improve its solubility or to enhance its ability to inhibit amyloid-beta aggregation.
Conclusion
In conclusion, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a chemical compound that has potential applications in the field of medicine. Its ability to inhibit amyloid-beta aggregation makes it a promising therapeutic agent for the treatment of Alzheimer's disease. However, further research is needed to fully understand the mechanism of action of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol and to develop derivatives with improved properties.
Scientific Research Applications
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is its use as a therapeutic agent for the treatment of Alzheimer's disease. 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-12(9)10-5-11(15)7-13-6-10/h1-7,14-15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUZPQHURDFIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682597 | |
Record name | 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol | |
CAS RN |
1261971-61-2 | |
Record name | 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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